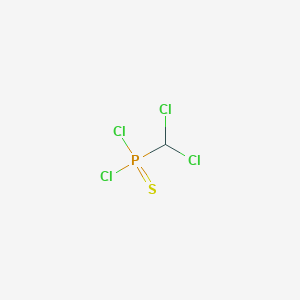
N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide is a chemical compound with the molecular formula C14H10Cl3NO2 It is known for its unique structure, which includes a phenyl ring substituted with a trichlorophenoxy group and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide typically involves the reaction of 2,4,6-trichlorophenol with 4-aminophenyl acetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
科学研究应用
N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The acetamide group may also play a role in binding to target molecules, enhancing the compound’s overall activity.
相似化合物的比较
Similar Compounds
- N-Phenyl-2-(2,4,6-trichlorophenoxy)acetamide
- N-(4-Chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide
- N-(4-Methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
Uniqueness
N-(4-(2,4,6-Trichlorophenoxy)phenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
71861-68-2 |
|---|---|
分子式 |
C14H10Cl3NO2 |
分子量 |
330.6 g/mol |
IUPAC 名称 |
N-[4-(2,4,6-trichlorophenoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-8(19)18-10-2-4-11(5-3-10)20-14-12(16)6-9(15)7-13(14)17/h2-7H,1H3,(H,18,19) |
InChI 键 |
PPGAUQXRXIHFST-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


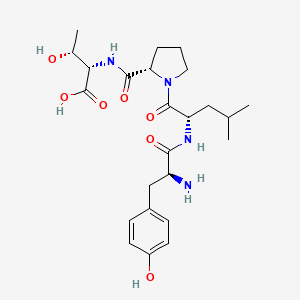
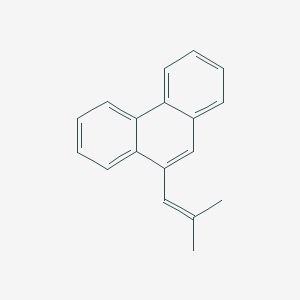

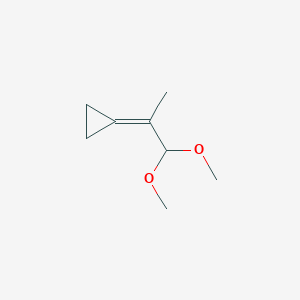
![10-Methyl-7-oxoacenaphtho[1,2-b]quinoxalin-7-ium-12(7h)-olate](/img/structure/B14473668.png)
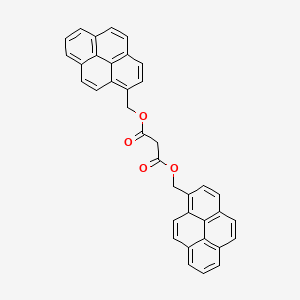
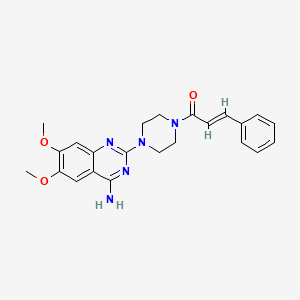
![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
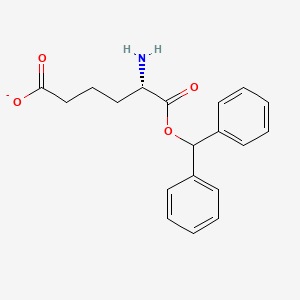

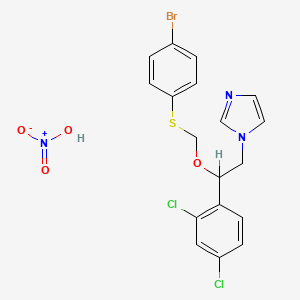

![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
